molecular formula C12H12N2O2 B3043529 1-(Hydroxyimino)-2-naphthyloxyethylamine CAS No. 884504-65-8

1-(Hydroxyimino)-2-naphthyloxyethylamine

Cat. No.: B3043529
CAS No.: 884504-65-8
M. Wt: 216.24 g/mol
InChI Key: YXGUKKZSQSABDK-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-2-naphthyloxyethylamine is an organic compound that features a hydroxyimino group attached to a naphthyloxyethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-2-naphthyloxyethylamine can be achieved through several methods. One common approach involves the condensation of 2-naphthol with ethylamine, followed by the introduction of the hydroxyimino group. This can be done using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-2-naphthyloxyethylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The naphthyloxyethylamine backbone can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e

Properties

CAS No.

884504-65-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N'-hydroxy-2-naphthalen-1-yloxyethanimidamide

InChI

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14)

InChI Key

YXGUKKZSQSABDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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